Isopropyl acetate

Catalog No.
S604814
CAS No.
108-21-4
M.F
C5H10O2
(CH3)2CHCOOCH3
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl acetate

CAS Number

108-21-4

Product Name

Isopropyl acetate

IUPAC Name

propan-2-yl acetate

Molecular Formula

C5H10O2
(CH3)2CHCOOCH3
C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3

InChI Key

JMMWKPVZQRWMSS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C

Solubility

1 to 10 mg/mL at 68° F (NTP, 1992)
0.30 M
30.9 mg/mL at 20 °C
SOL IN ACETONE, ETHANOL; MISCIBLE IN ETHYL ETHER
In water, 2.90X10+4 mg/l at 25 °C
Miscible with most of the common organic solvents: alcohols, ketones, esters, oils, hydrocarbons
Solubility in water, g/100ml at 20 °C: 31 (poor)
miscible with alcohol, ether and fixed oils; slightly soluble in water
3%

Synonyms

Acetic Acid Isopropyl Ester; 1-Methylethyl Acetate; 2-Acetoxypropane; 2-Propyl Acetate; Isopropyl Acetate; Isopropyl Ethanoate; NSC 9295

Canonical SMILES

CC(C)OC(=O)C

Isopropyl acetate is an organic compound classified as an ester, specifically the product of the esterification reaction between acetic acid and isopropanol. It has the molecular formula C5H10O2C_5H_{10}O_2 and a molecular weight of approximately 102.13 g/mol. This compound appears as a clear, colorless liquid with a characteristic fruity odor, making it recognizable in various industrial applications. Its boiling point is around 89°C, and it has a melting point of -73.4°C. Isopropyl acetate is slightly soluble in water but miscible with most organic solvents, which enhances its utility as a solvent in various formulations .

Isopropyl acetate is a flammable liquid with moderate toxicity. Here are some safety points to consider:

  • Flammability: Its low flash point indicates a high fire hazard. Proper storage and handling procedures are crucial to avoid ignition [5].
  • Inhalation: Exposure to vapors can irritate the respiratory tract. Ensure adequate ventilation when working with isopropyl acetate [5].
  • Skin and eye contact: It can cause irritation on contact. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling [5].
  • Environmental impact: While considered less toxic than some other solvents, it is still harmful to aquatic organisms. Proper disposal methods are essential to minimize environmental impact [6].

Data source:

  • Wikipedia: - Isopropyl acetate
  • Eastman: - Isopropyl Acetate
  • Organic Chemistry Portal: - Esterification Reaction
  • LibreTexts: - Hydrolysis Reactions
  • Cameo Chemicals: - Isopropyl Acetate
  • ILO: - ISOPROPYL ACETATE

Solvent:

  • Organic synthesis: Isopropyl acetate acts as a versatile solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds, miscibility with water, and relatively low boiling point make it useful for reactions like esterifications, extractions, and recrystallizations [].
  • Polymer research: It finds application in polymer research as a solvent for various polymers, including cellulose acetate, polyvinyl chloride, and polystyrene []. Its ability to swell these polymers allows for studying their properties and interactions with other materials.

Model compound:

  • Catalysis research: Isopropyl acetate serves as a model compound in catalysis research to evaluate the efficiency of catalysts for various reactions. Its well-defined structure, readily available starting materials, and ease of analysis make it a convenient choice for studying reaction mechanisms and catalyst performance [].

Fragrance and flavor research:

  • Gas chromatography: The characteristic fruity odor of isopropyl acetate makes it a valuable reference compound in gas chromatography for identifying and quantifying other volatile organic compounds in complex mixtures, such as those found in fragrances and flavors [].

Biological research:

  • Enzyme studies: Isopropyl acetate can be used as a substrate for studying the activity and selectivity of enzymes, particularly lipases, which are involved in the breakdown of fats and oils []. This helps researchers understand the mechanisms of enzyme action and develop new biocatalysts for industrial applications.

Environmental research:

  • Biodegradation studies: Isopropyl acetate serves as a model compound in environmental research to study the biodegradation processes of organic pollutants by bacteria and other microorganisms []. This knowledge is crucial for understanding the fate of environmental contaminants and developing bioremediation strategies.
Typical for esters:

  • Hydrolysis: In the presence of water, it can slowly hydrolyze to yield acetic acid and isopropanol, particularly under basic conditions . The reaction can be represented as:
    C5H10O2+H2OC3H8O+CH3COOHC_5H_{10}O_2+H_2O\rightarrow C_3H_8O+CH_3COOH
  • Reaction with Oxidizing Agents: Isopropyl acetate reacts vigorously with strong oxidizing agents, which can lead to hazardous situations due to the exothermic nature of these reactions .
  • Decomposition: On contact with metals such as steel in the presence of air, it decomposes slowly into acetic acid and isopropanol .

Isopropyl acetate exhibits various biological activities. It is metabolized in the body primarily through hydrolysis by carboxylic esterases into acetic acid and isopropanol. The acetic acid can be oxidized via the citric acid cycle to produce carbon dioxide and water, while isopropanol is mainly metabolized to acetone and carbon dioxide .

In terms of toxicity, exposure to high concentrations can cause irritation of eyes and respiratory tracts. Studies have shown that at approximately 200 ppm, individuals may experience eye irritation, although no significant effects on the nose or throat were reported .

Isopropyl acetate can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the direct esterification of acetic acid with isopropanol in the presence of an acid catalyst such as para-toluenesulfonic acid. This process typically requires careful control of temperature and reactant ratios to optimize yield .
  • Reactive Distillation: A more advanced method involves semibatch reactive distillation, which allows for simultaneous reaction and separation processes. This technique has been shown to improve efficiency compared to traditional batch methods .
  • Acetone Method: Another synthesis route involves using acetone as a starting material, although this method may be less common than direct esterification .

Isopropyl acetate finds extensive use across various industries due to its solvent properties:

  • Solvent: It serves as a solvent for cellulose, plastics, oils, and fats, making it valuable in coatings and adhesives.
  • Printing Inks: It is used in some formulations for printing inks due to its ability to dissolve various components effectively.
  • Fragrance Industry: Its pleasant fruity odor makes it a component in perfumes and flavorings.
  • Laboratory Use: Isopropyl acetate is also utilized in laboratories for extractions and chromatography applications .

Studies on the interaction of isopropyl acetate with biological systems indicate that it may be excreted unchanged through exhalation or urine after metabolism. Its interaction with other compounds can affect its metabolism; for instance, concurrent ethanol consumption may inhibit the metabolism of isopropanol . Furthermore, its vapor can irritate mucous membranes and skin upon contact or inhalation.

Isopropyl acetate shares similarities with other esters but has unique properties that distinguish it from them. Below are some comparable compounds:

Compound NameMolecular FormulaBoiling Point (°C)Solubility in WaterUnique Characteristics
Ethyl acetateC4H8O2C_4H_8O_277MiscibleLower boiling point; more polar
Butyl acetateC5H10O2C_5H_{10}O_2126Slightly solubleHigher boiling point; larger alkyl group
Methyl acetateC3H6O2C_3H_6O_257MiscibleSmaller molecular size; more volatile
Amyl acetateC7H14O2C_7H_{14}O_2142Slightly solubleLarger structure; distinct odor

Uniqueness of Isopropyl Acetate:

  • Isopropyl acetate's unique structure allows for lower volatility compared to methyl acetate while maintaining effective solvent capabilities.
  • Its fruity aroma sets it apart in fragrance applications.

Physical Description

Isopropyl acetate appears as a clear colorless liquid. Flash point 40°F. Vapors are heavier than air. Contact with the material may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid with a characteristic odour
Colorless liquid with a fruity odor.

Color/Form

Water-white liquid
Colorless liquid.

XLogP3

0.9

Boiling Point

190 to 196 °F at 743.3 mm Hg (NTP, 1992)
88.6 °C
88.6 °C @ 760 MM HG
89 °C
194°F

Flash Point

36 °F (NTP, 1992)
2 °C (CLOSED CUP)
2 °C c.c.
36°F

Vapor Density

3.5 (NTP, 1992) (Relative to Air)
3.52 (Air= 1)
Relative vapor density (air = 1): 3.5
3.5

Density

0.874 at 68 °F (USCG, 1999)
0.8718 @ 20 °C/4 °C
Relative density (water = 1): 0.88
0.856-0.862 (20°)
0.874
0.87

LogP

log Kow = 1.02
1.02

Odor

Aromatic
... Fruity odor.
Quality: sweet, ester; hedonic tone: pleasant to unpleasant
Pleasant-odored

Melting Point

-100.1 °F (NTP, 1992)
-73.4 °C
-73.4°C
-73 °C
-100.1°F
-92°F

UNII

1Y67AFK870

GHS Hazard Statements

Aggregated GHS information provided by 3198 companies from 34 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3198 companies. For more detailed information, please visit ECHA C&L website;
Of the 33 notification(s) provided by 3197 of 3198 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (99.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (97.75%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at -36.9 °F ; 100 mm Hg at 96.3° F; 760 mm Hg at 192.2° F (NTP, 1992)
60.37 mmHg
60.37 mm Hg @ 25 °C
Vapor pressure, kPa at 17 °C: 5.3
1 mmHg at -36.9°F, 100 mmHg at 96.3°F, 760 mmHg at 192.2°F
42 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

108-21-4

Wikipedia

Isopropyl acetate

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Prepared from propylene and anhydrous acetic acid in presence of a catalyst.
Reacting isopropyl alcohol with acetic acid in the presence of catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
Miscellaneous manufacturing
Petrochemical manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Wholesale and retail trade
Acetic acid, 1-methylethyl ester: ACTIVE
FEMA NUMBER 2926

Analytic Laboratory Methods

Analyte: Isopropyl acetate. Matrix: Air. Procedure: Adsorption on charcoal, desorption with carbon disulfide, gas chromatography. Range: 446-1870 mg/cu m. Precision 0.067; Sample size: 8 liters.
Gas chromatography of volatile flavors and solvents.
Gas chromatography-mass spectrometry used for the determination of volatile substances in apples and strawberries.
NIOSH Method 1454: Isopropyl Acetate by GC/FID; Determination of Isopropyl Acetate by Gas Chromatography with Flame Ionization; GC flame ionization detection, workplace air, detection limit of 1.0 mg/cu-m.

Storage Conditions

STORAGE TANKS ... SHOULD BE SITUATED IN A MOUNDED COMPOUND CONSTRUCTED TO RETAIN MAX QUANTITY OF LIQUID THAT COULD ESCAPE FROM TANKS; DRUMS & OTHER SMALLER RECEPTACLES ... SHOULD BE KEPT IN STOREROOM OF FIRE-RESISTANT CONSTRUCTION WITH MOUNDED & RAMPED DOORWAY TO PREVENT ESCAPE OF SPILT LIQUID. /ESTERS/

Dates

Modify: 2023-08-15

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